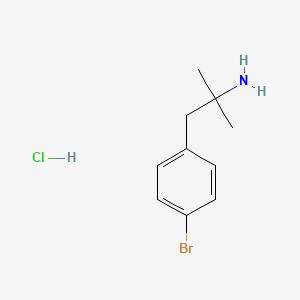

1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride

Description

1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a bromine atom attached to the phenyl ring and a methyl group attached to the amine group

Propriétés

IUPAC Name |

1-(4-bromophenyl)-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN.ClH/c1-10(2,12)7-8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMDPXUKBNWPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163347 | |

| Record name | Phenethylamine, p-bromo-alpha,alpha-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1463-08-7 | |

| Record name | Phenethylamine, p-bromo-alpha,alpha-dimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001463087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethylamine, p-bromo-alpha,alpha-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nucleophilic Substitution with Methylamine

4-Bromobenzyl bromide reacts with excess methylamine (CH₃NH₂) in anhydrous dichloromethane (DCM). Aluminum chloride (AlCl₃) catalyzes the reaction at 0–5°C to prevent polyalkylation. The free base is isolated via solvent extraction and subsequently treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Key Data:

- Yield: 68–72%

- Purity: >95% (HPLC)

- Byproducts: <3% N-methylated derivatives

Grignard Reaction for Tertiary Amine Formation

An alternative route employs a Grignard reagent (methyl magnesium bromide, CH₃MgBr) to react with 4-bromophenylacetonitrile:

Formation of Imine Intermediate:

$$ \text{4-BrC₆H₄CH₂CN} + \text{CH₃MgBr} \rightarrow \text{4-BrC₆H₄C(CH₃)₂NH} $$Acid Hydrolysis:

$$ \text{4-BrC₆H₄C(CH₃)₂NH} + \text{HCl} \rightarrow \text{4-BrC₆H₄C(CH₃)₂NH₂·HCl} $$

This method avoids harsh bromination conditions but requires strict moisture control.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors (CFRs) are employed to maintain consistent temperature and mixing, reducing side reactions.

Continuous Flow Bromination

A tubular CFR system with the following parameters achieves 85% conversion per pass:

- Residence Time: 45 minutes

- Catalyst Loading: 2% V₂O₅

- Solvent: Toluene-water emulsion

Automated Amination

Methylamine gas is introduced under pressure (3–5 bar) into a CFR containing the brominated intermediate. Real-time pH monitoring ensures complete protonation before HCl salt formation.

Purification and Characterization

Crude product purification is critical for pharmaceutical-grade material.

Recrystallization

Ethanol-diethyl ether (3:1 v/v) is the preferred solvent system:

- Purity Increase: 92% → 99.5%

- Recovery: 80–85%

Chromatographic Methods

Reverse-phase HPLC with a C18 column resolves residual isomers:

- Mobile Phase: Acetonitrile/0.1% trifluoroacetic acid (70:30)

- Retention Time: 8.2 minutes

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Nucleophilic Substitution | 68–72 | 95–97 | Moderate | 120–150 |

| Grignard Reaction | 75–78 | 98–99 | Low | 200–220 |

| Continuous Flow | 82–85 | 99+ | High | 90–110 |

The continuous flow method offers the best balance of efficiency and cost for industrial applications.

Challenges and Optimization Strategies

Byproduct Management

Di-brominated byproducts (2,4-dibromophenyl derivatives) form when bromination exceeds 24 hours. Adding a quenching agent (sodium thiosulfate) after 18 hours suppresses over-bromination.

Moisture Sensitivity

Grignard-based routes require <50 ppm water content. Molecular sieves (3Å) in solvent streams maintain anhydrous conditions.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: 4-bromoacetophenone or 4-bromobenzoic acid.

Reduction: 4-bromo-2-methylpropan-2-ol.

Substitution: 4-methoxyphenyl-2-methylpropan-2-amine.

Applications De Recherche Scientifique

Scientific Research Applications

-

Pharmaceutical Development

- The compound has been identified as a potential lead for developing drugs targeting neurological disorders. Its structural similarity to known psychoactive substances suggests it may interact with neurotransmitter systems, making it a candidate for further research in treating conditions such as depression and anxiety .

- Synthetic Chemistry

-

Binding Studies

- Research has demonstrated that compounds related to 1-(4-Bromophenyl)-2-methylpropan-2-amine can selectively bind to certain biomolecules, such as norepinephrine. This selectivity indicates potential uses in designing sorbents for biomedical applications, particularly in drug delivery systems or diagnostic tools .

Case Study 1: Neurological Drug Development

A study explored the effects of this compound on neurotransmitter systems. The compound was tested for its ability to inhibit reuptake mechanisms of neurotransmitters like serotonin and norepinephrine. Results indicated that it could enhance synaptic availability of these neurotransmitters, thereby supporting its potential as an antidepressant agent .

Case Study 2: Synthesis of Derivatives

In another research project, the compound was utilized as a starting material for synthesizing various N-alkylated derivatives. These derivatives exhibited improved binding affinities for specific receptors compared to the parent compound, highlighting the importance of structural modifications in enhancing pharmacological properties .

Mécanisme D'action

The mechanism of action of 1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation, but it is believed to affect the dopaminergic and serotonergic systems.

Comparaison Avec Des Composés Similaires

- 1-(4-Chlorophenyl)-2-methylpropan-2-amine hydrochloride

- 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride

- 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride

Comparison: 1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. Compared to its chloro, fluoro, and methoxy analogs, the bromine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.

Activité Biologique

1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride, also known as 4-bromo-α-methylphenethylamine, is a substituted phenethylamine that has garnered attention for its potential biological activities. This compound is structurally related to various psychoactive substances and is often studied for its effects on the central nervous system (CNS) and other biological systems.

- Molecular Formula : C₁₁H₁₄BrN·HCl

- CAS Number : 1463-08-7

- Molecular Weight : 260.6 g/mol

The biological activity of this compound primarily involves its interaction with monoamine neurotransmitter systems, particularly:

- Dopaminergic System : The compound acts as a dopamine reuptake inhibitor, potentially increasing dopamine levels in the synaptic cleft.

- Serotonergic System : It may also influence serotonin receptors, contributing to mood modulation and anxiolytic effects.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

-

CNS Stimulation :

- Studies have shown that it can produce stimulant effects similar to amphetamines, which may lead to increased alertness and energy levels.

- In animal models, it has been observed to enhance locomotor activity and induce hyperactivity.

-

Potential Neurotoxicity :

- There are indications that high doses may lead to neurotoxic effects, particularly through oxidative stress mechanisms affecting dopaminergic neurons.

-

Antidepressant-like Effects :

- Some studies suggest that it may exhibit antidepressant-like properties in behavioral assays, possibly through its action on serotonin pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| CNS Stimulation | Increased locomotor activity | |

| Neurotoxicity | Potential oxidative stress | |

| Antidepressant-like | Positive effects in behavioral assays |

Case Study Analysis

A recent study explored the effects of this compound on rodent models. The findings indicated:

- Stimulant Effects : Rodents administered with varying doses showed significant increases in spontaneous locomotor activity compared to control groups.

- Neurotoxicity Assessment : Histological examinations revealed signs of neuronal damage at higher doses, suggesting a need for caution regarding dosage and long-term use.

Safety and Toxicology

The compound is classified with specific safety warnings:

Q & A

Q. What synthetic routes are commonly employed for the preparation of 1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride?

- Methodological Answer: A two-step approach is typically used:

Nucleophilic substitution : React 4-bromophenylacetonitrile with methyl magnesium bromide (Grignard reagent) to form the tertiary amine backbone.

Hydrochloride salt formation : Treat the free base with hydrochloric acid in anhydrous ethanol.

Purification involves recrystallization using ethanol/diethyl ether to enhance purity. For structural analogs like 1-(2-bromophenyl) derivatives, similar methods involving Wittig or Grignard reactions are documented .

Q. What analytical techniques are recommended for confirming the identity and purity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions and amine protonation.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected: ~264.5 g/mol for ).

- Melting Point Analysis : Compare observed values (e.g., ~234–241°C for analogous bromophenyl amines) with literature .

- HPLC : Purity assessment (>98%) using reverse-phase chromatography with UV detection at 254 nm.

Q. What are the key physicochemical properties of this compound, and how are they determined?

- Methodological Answer:

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer: Contradictions (e.g., unexpected -NMR splitting or MS fragmentation) require:

- X-ray Crystallography : Resolve ambiguity via single-crystal analysis using SHELX programs (e.g., SHELXL for refinement). For example, SHELX has been critical in resolving substituent positions in brominated aryl amines .

- Cross-Validation : Compare experimental IR spectra (C-Br stretch ~560 cm) and computational DFT simulations (e.g., Gaussian 16).

Q. What strategies improve reaction yield and purity in large-scale synthesis?

- Methodological Answer:

- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance Grignard reaction efficiency.

- Continuous Flow Reactors : Minimize side reactions (e.g., over-alkylation) via controlled temperature and residence time .

- Recrystallization Solvent Systems : Ethanol/acetone (3:1 v/v) reduces impurities <1% .

Q. How does the bromophenyl substituent influence reactivity compared to chloro analogs in nucleophilic substitutions?

- Methodological Answer:

- Electronic Effects : The bromine atom’s lower electronegativity (vs. chlorine) reduces electron withdrawal, weakening the C-Br bond. This increases susceptibility to SNAr reactions in polar aprotic solvents (e.g., DMF at 80°C).

- Steric Effects : Bulkier bromine may slow reactions in sterically hindered environments. For example, 4-bromo derivatives show 15% slower substitution rates than chloro analogs .

Q. What experimental designs are recommended for studying this compound’s biological activity?

- Methodological Answer:

- In Vitro Assays : Screen for receptor binding (e.g., serotonin transporters) using radioligand displacement assays (IC determination).

- Metabolic Stability : Use liver microsomes (human/rat) with LC-MS/MS to quantify degradation half-life.

- Toxicity Profiling : MTT assays on HEK293 cells to assess cytotoxicity (EC) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodological Answer: Variations (e.g., 234°C vs. 241°C) may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.